molecular formula C13H12 B101013 (E,E,E)-1,3,5,11-Tridecatetraene-7,9-diyne CAS No. 17091-00-8

(E,E,E)-1,3,5,11-Tridecatetraene-7,9-diyne

Cat. No. B101013
CAS RN: 17091-00-8
M. Wt: 168.23 g/mol
InChI Key: ASVIELUINMCNMW-FSNIPRKGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E,E,E)-1,3,5,11-Tridecatetraene-7,9-diyne, also known as TDT or 7,9-TDT, is a chemical compound with a unique structure that has attracted the attention of researchers in various fields. TDT is a conjugated enyne that contains three triple bonds and two double bonds, making it a highly reactive compound.

Scientific Research Applications

Optical and Electronic Properties

  • Carbon-Rich Scaffolding: Derivatives of (E,E,E)-1,3,5,11-Tridecatetraene-7,9-diyne are utilized in constructing carbon-rich scaffolds. These scaffolds include monodisperse, linearly π-conjugated oligomers and large macrocyclic all-carbon cores. They exhibit exceptional third-order optical nonlinearities and are used in photochromic molecules for light-driven molecular switches in optoelectronic devices (Diederich, 2001).

Copolymerization and Polymer Synthesis

  • Copolymerization with Carbon Dioxide: The compound has been studied in nickel(0)-catalyzed cycloaddition copolymerization with carbon dioxide, forming poly(2-pyrone). Its copolymerizability and reactivity are significant in understanding polymer formation and characteristics (Tsuda, Ooi, & Maruta, 1993).

Chemical Synthesis and Reactions

  • Nitrative Bicyclization: The compound is involved in nitrative bicyclization reactions, leading to the creation of skeletally diverse tricyclic pyrroles. This highlights its versatility in synthetic chemistry for creating complex molecular structures (Wang et al., 2022).

Natural Occurrence and Biological Interactions

  • Natural Occurrence in Plants: (E,E,E)-1,3,5,11-Tridecatetraene-7,9-diyne is found naturally in plants like safflower and possesses interesting biological properties. Its occurrence and changes in content during plant maturation have been studied, offering insights into plant chemistry and potential applications in herbal medicine or agriculture (Ichihara & Noda, 1975).

Phototoxicity and Insect Interaction

  • Phototoxic Properties: This compound exhibits phototoxic properties, which have been studied in the context of its interaction with insects. For instance, its presence in Viguiera annua leaves and how it affects insect larvae offers insights into plant-insect interactions and potential applications in pest control (Guillet, Chauret, & Arnason, 1997).

properties

CAS RN

17091-00-8

Product Name

(E,E,E)-1,3,5,11-Tridecatetraene-7,9-diyne

Molecular Formula

C13H12

Molecular Weight

168.23 g/mol

IUPAC Name

(3E,5E,11E)-trideca-1,3,5,11-tetraen-7,9-diyne

InChI

InChI=1S/C13H12/c1-3-5-7-9-11-13-12-10-8-6-4-2/h3-7,9,11H,1H2,2H3/b6-4+,7-5+,11-9+

InChI Key

ASVIELUINMCNMW-FSNIPRKGSA-N

Isomeric SMILES

C/C=C/C#CC#C/C=C/C=C/C=C

SMILES

CC=CC#CC#CC=CC=CC=C

Canonical SMILES

CC=CC#CC#CC=CC=CC=C

synonyms

1,3,5,11-Tridecatriene-7,9-diyne, (E,E,E)-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(E,E,E)-1,3,5,11-Tridecatetraene-7,9-diyne
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(E,E,E)-1,3,5,11-Tridecatetraene-7,9-diyne
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(E,E,E)-1,3,5,11-Tridecatetraene-7,9-diyne
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(E,E,E)-1,3,5,11-Tridecatetraene-7,9-diyne
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(E,E,E)-1,3,5,11-Tridecatetraene-7,9-diyne
Reactant of Route 6
(E,E,E)-1,3,5,11-Tridecatetraene-7,9-diyne

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